molecular formula C10H13NO B13004459 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B13004459
M. Wt: 163.22 g/mol
InChI Key: QQBMSBICRDMIHR-UHFFFAOYSA-N
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Description

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a methyl group at the 1-position and a tetrahydroquinolinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-one derivatives, while reduction could produce different tetrahydroquinoline compounds.

Scientific Research Applications

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    1-Methylquinolin-2(1H)-one: A similar compound with a methyl group at the 1-position but lacking the tetrahydro structure.

    5,6,7,8-Tetrahydroquinolin-2(1H)-one: A compound with a similar structure but without the methyl group at the 1-position.

Uniqueness

1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific substitution pattern and tetrahydroquinolinone structure

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H13NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h6-7H,2-5H2,1H3

InChI Key

QQBMSBICRDMIHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C=CC1=O

Origin of Product

United States

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